molecular formula C18H15Cl2N3OS B2435663 N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-11-3

N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2435663
CAS No.: 851079-11-3
M. Wt: 392.3
InChI Key: YGVFOVDKQRDNRL-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .


Synthesis Analysis

3-Chloro-4-methylphenyl isocyanate may be used in the synthesis of the following urea compounds: 1- (1- (1-adamantyl)methyl)-3- (3-chloro-4-methylphenyl)urea, 1- (3-chloro-4-methylphenyl)-3-heptylurea, 1- (3-chloro-4-methylphenyl)-3-cyclooctylurea, 1- (3-chloro-4-methylphenyl)-3- (3-fluorobenzyl)urea, 1- (3-chloro-4-methylphenyl)-3- (4-phenylbutan-2-yl)urea .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylphenyl isocyanate is represented by the linear formula: ClC6H3(CH3)NCO .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 167.59, a refractive index n20/D of 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.). It should be stored at 2-8°C .

Scientific Research Applications

Antitumor Activity

Research on derivatives similar to N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide indicates potential antitumor applications. For instance, studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, highlighting the role of such compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Another application of structurally related compounds is in the development of antibacterial agents. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, suggesting the importance of such structures in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-Inflammatory Activity

Compounds with a similar structural framework have been explored for their anti-inflammatory activity. Research into derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory effects, providing a foundation for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Anticancer Activities

Further emphasizing the potential medical applications, some synthesized compounds structurally related to the original chemical of interest exhibited reasonable anticancer activity against a variety of cancer types, particularly melanoma-type cell lines. This underscores the importance of such compounds in ongoing cancer research (Duran & Demirayak, 2012).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302 + H312 - H314 - H317 - H330 - H334 - H335 - H410. Precautionary statements include P273 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-12-5-6-14(10-16(12)20)22-17(24)11-25-18-21-7-8-23(18)15-4-2-3-13(19)9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFOVDKQRDNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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